(S)-(-)-Verapamil-d3Hydrochloride

Enantioselective pharmacokinetics Chiral separation Oral clearance

(S)-(-)-Verapamil-d3 Hydrochloride (CAS 1398112-33-8) is a chirally pure, deuterium-labeled internal standard. It provides a +3 Da mass shift for LC-MS/MS bioanalysis without altering extraction or ionization properties. Unlike racemic (±)-verapamil-d3 or unlabeled standards, it eliminates systematic bias from enantioselective PK differences (S-AUC 2.66-fold higher than R; oral clearance 12.17 vs 28.77 L/h/kg). This ensures precise, enantiomer-specific quantification in preclinical DDI studies, metabolic stability assays, and FDA/EMA-compliant method validation. ≥98% purity. For research use only.

Molecular Formula C27H39ClN2O4
Molecular Weight 494.1 g/mol
Cat. No. B12423236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Verapamil-d3Hydrochloride
Molecular FormulaC27H39ClN2O4
Molecular Weight494.1 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
InChIInChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i3D3;
InChIKeyDOQPXTMNIUCOSY-OVEJCBMJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(-)-Verapamil-d3 Hydrochloride: Stable Isotope-Labeled Chiral Internal Standard for Verapamil Quantification


(S)-(-)-Verapamil-d3 Hydrochloride is a deuterium-labeled form of the S-enantiomer of verapamil, a prototypical L-type calcium channel blocker and P-glycoprotein (P-gp) inhibitor . This compound is intended for use as a stable isotope-labeled internal standard for the quantification of (S)-(-)-verapamil in biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The incorporation of three deuterium atoms at the N-methyl position provides a mass shift of +3 Da relative to unlabeled (S)-(-)-verapamil, enabling precise differentiation from the non-deuterated analyte while maintaining near-identical physicochemical properties, extraction behavior, and ionization efficiency .

Why Unlabeled (±)-Verapamil or R-(+)-Enantiomer Internal Standards Cannot Substitute for (S)-(-)-Verapamil-d3 Hydrochloride


Generic substitution of (S)-(-)-Verapamil-d3 Hydrochloride with racemic (±)-verapamil-d3 or unlabeled internal standards is scientifically unsound due to well-established enantioselective pharmacokinetic differences between verapamil enantiomers. In rats, the area under the concentration-time curve (AUC) of S-(−)-verapamil is higher than that of R-(+)-verapamil, with oral clearance values differing by more than twofold (12.17 vs. 28.77 L/h/kg for S- and R-enantiomers, respectively) [1][2]. Furthermore, verapamil undergoes enantioselective plasma protein binding and CYP3A4-mediated metabolism, meaning the S- and R-enantiomers exhibit distinct pharmacokinetic profiles [3]. Use of a racemic internal standard introduces systematic bias when quantifying stereoselective drug disposition, while unlabeled internal standards fail to correct for matrix effects, ion suppression, and extraction variability inherent to LC-MS/MS bioanalysis. (S)-(-)-Verapamil-d3 Hydrochloride uniquely addresses both requirements: isotopic labeling for MS signal correction and chiral specificity for enantiomer-selective quantification .

Quantitative Differentiation Evidence: (S)-(-)-Verapamil-d3 Hydrochloride vs. Comparators


Enantioselective Pharmacokinetics: S-(-)-Verapamil Exhibits 2.66-Fold Higher AUC Than R-(+)-Verapamil

In a study evaluating the kinetic disposition of verapamil enantiomers after oral administration of racemic verapamil (10 mg/kg) to Wistar rats, the plasma concentration of (-)-(S)-verapamil was three-fold higher than (+)-(R)-verapamil, yielding an AUC ratio (-)/(+) of 2.66 [1]. Oral clearance values were 12.17 L/h/kg for (-)-(S)-verapamil and 28.77 L/h/kg for (+)-(R)-verapamil, demonstrating that the S-enantiomer is cleared less than half as rapidly as the R-enantiomer [1]. A separate study confirmed that S-(−)-verapamil established higher Cmax and AUC values than the R-(+)-enantiomer following oral administration of 10 mg/kg racemic verapamil to rats [2].

Enantioselective pharmacokinetics Chiral separation Oral clearance

Deuterium-Induced Metabolic Stability: Verapamil-d3 Analogs Exhibit Enhanced Stability vs. Non-Deuterated Counterparts

Deuterium substitution enhances the metabolic stability of verapamil analogs. In a study evaluating fluorine-18 labeled verapamil analogs for PET imaging, deuterated analogs [18F]2-d4, [18F]3-d3, and [18F]3-d7 showed increased metabolic stability compared with their non-deuterated counterparts [1]. This improvement is attributed to the kinetic isotope effect, where the stronger carbon-deuterium bond reduces the rate of oxidative metabolism mediated by CYP enzymes. While this study employed fluorinated PET tracers rather than (S)-(-)-Verapamil-d3 Hydrochloride directly, the principle is class-transferable: N-methyl deuteration in verapamil reduces N-dealkylation rates, thereby preserving the internal standard's structural integrity during sample preparation and analysis . Vendor technical specifications for related verapamil-d3 products report 98% deuterium retention after 24-hour incubation with human hepatocytes .

Deuterium isotope effect Metabolic stability PET tracer

Isotopic Purity and Analytical Specificity: +3 Da Mass Shift Enables Unambiguous MS Discrimination

(S)-(-)-Verapamil-d3 Hydrochloride (molecular weight 494.09 g/mol) incorporates three deuterium atoms at the N-methyl position, providing a +3 Da mass shift relative to unlabeled (S)-(-)-verapamil (molecular weight 491.06 g/mol) . This mass difference enables unambiguous chromatographic co-elution with baseline mass spectrometric resolution, a fundamental requirement for isotope dilution mass spectrometry (IDMS) . The deuterium label does not significantly alter the compound's physicochemical properties, ensuring identical extraction recovery and ionization efficiency compared to the target analyte. Comparative evaluation of internal standard options shows that unlabeled structural analogs (e.g., paroxetine used in some verapamil assays) do not co-elute with the analyte and cannot correct for matrix effects or ion suppression that vary across the chromatographic run [1].

Stable isotope labeling LC-MS/MS internal standard Isotope dilution mass spectrometry

Enantioselective Metabolism by CYP3A4: S- and R-Verapamil Exhibit Distinct Metabolic Fate

A mechanistic whole-body physiologically based pharmacokinetic (PBPK) model of verapamil and norverapamil, built and evaluated using 45 clinical studies, incorporates enantioselective metabolism by CYP3A4 as a core process describing verapamil pharmacokinetics [1]. The model explicitly represents R- and S-enantiomers with distinct metabolic parameters, reflecting the stereoselective nature of CYP3A4-mediated oxidation. In Caco-2 cell monolayers, CYP3A4-mediated metabolism of verapamil contributes substantially to total clearance, with differential prehepatic and hepatic metabolism observed between enantiomers [2]. This enantioselective metabolism directly impacts the systemic exposure of each enantiomer and supports the necessity of enantiomer-specific analytical approaches.

CYP3A4 metabolism Enantioselective drug disposition PBPK modeling

Comparative Internal Standard Performance: Deuterated vs. Unlabeled Analogs in Bioanalytical Validation

Stable isotope-labeled internal standards like (S)-(-)-Verapamil-d3 Hydrochloride provide superior analytical performance compared to unlabeled structural analogs in quantitative bioanalysis. Deuterated internal standards co-elute with the analyte and experience identical matrix effects and ionization suppression/enhancement, enabling accurate normalization of analyte response . In contrast, unlabeled internal standards (e.g., paroxetine, propranolol) exhibit different chromatographic retention and may not fully correct for analyte-specific matrix effects [1]. Industry consensus and regulatory guidance (FDA Bioanalytical Method Validation) identify stable isotope-labeled internal standards as the gold standard for LC-MS/MS quantification, with deuterated analogs providing the optimal balance of isotopic purity, mass shift, and cost-effectiveness . Vendor specifications for (S)-(-)-Verapamil-d3 Hydrochloride report purity ≥98%, meeting the requirements for validated bioanalytical methods .

Bioanalytical method validation Matrix effect correction Isotope dilution

Validated Application Scenarios for (S)-(-)-Verapamil-d3 Hydrochloride in Research and Industrial Settings


Enantioselective Pharmacokinetic Studies of Verapamil in Preclinical Models

Use (S)-(-)-Verapamil-d3 Hydrochloride as a chiral internal standard for LC-MS/MS quantification of S-(-)-verapamil in rat, mouse, or other preclinical plasma samples. This application is directly supported by evidence that S-(-)-verapamil exhibits a 2.66-fold higher AUC than R-(+)-verapamil with oral clearance differing by more than twofold (12.17 vs. 28.77 L/h/kg) [1]. The chirally pure deuterated internal standard enables accurate, enantiomer-specific quantification that racemic internal standards cannot provide.

Drug-Drug Interaction (DDI) Studies Involving CYP3A4 and P-gp

Deploy (S)-(-)-Verapamil-d3 Hydrochloride in bioanalytical workflows supporting DDI studies where verapamil serves as a clinical CYP3A4 index inhibitor and P-gp inhibitor. Evidence from the enantioselective PBPK model demonstrates that verapamil enantiomers undergo distinct CYP3A4-mediated metabolism and exhibit enantioselective plasma protein binding [2]. Accurate quantification of S-(-)-verapamil is essential for modeling DDI outcomes, and the deuterated chiral internal standard ensures precision in the presence of co-administered drugs and their metabolites.

In Vitro Metabolic Stability and Hepatocyte Incubation Studies

Utilize (S)-(-)-Verapamil-d3 Hydrochloride as a stable internal standard for quantifying verapamil depletion in hepatocyte or microsomal metabolic stability assays. The deuterium label confers enhanced stability against CYP-mediated N-dealkylation, supported by evidence that deuterated verapamil analogs exhibit increased metabolic stability compared to non-deuterated counterparts [3]. This ensures the internal standard remains intact throughout the incubation period, preventing in vitro degradation that could compromise quantification accuracy.

Validated Bioanalytical Method Development per FDA/EMA Guidelines

Incorporate (S)-(-)-Verapamil-d3 Hydrochloride into LC-MS/MS method development and validation workflows requiring FDA or EMA compliance. The compound's ≥98% purity, +3 Da mass shift, and co-elution properties meet regulatory expectations for stable isotope-labeled internal standards . Unlike unlabeled structural analogs, this deuterated internal standard corrects for analyte-specific matrix effects and ion suppression, improving method precision, accuracy, and validation success rates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(-)-Verapamil-d3Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.